4-Cyclohexyl-2,6-dinitrophenol

Agrochemical formulation Phytotoxicity Dinitrophenol salts

4-Cyclohexyl-2,6-dinitrophenol (CAS 4097-58-9) is the para-isomer distinct from Dinex. XLogP 4.3 enables potent mitochondrial uncoupling at low concentrations for metabolic research. The cyclohexylamine salt (mp 218–219°C, water-soluble) allows crop-safe agricultural formulations. Use authentic isomer for valid structure-activity and environmental reference studies. Generic substitution risks performance failure and toxicological mismatch. Request a quote.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 4097-58-9
Cat. No. B13830688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-2,6-dinitrophenol
CAS4097-58-9
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2
InChIKeyFQTXZQQAXMVGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-2,6-dinitrophenol (CAS 4097-58-9): Procurement and Technical Differentiation Guide


4-Cyclohexyl-2,6-dinitrophenol (CAS: 4097-58-9) is a yellow crystalline dinitrophenol derivative characterized by the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . As a member of the dinitrophenol class, it functions as a potent uncoupler of oxidative phosphorylation, disrupting mitochondrial ATP production—a mechanism historically exploited in pesticide and herbicide applications . While its structural analog Dinex (2-cyclohexyl-4,6-dinitrophenol, CAS: 131-89-5) has been extensively characterized and deployed as an acaricide, 4-cyclohexyl-2,6-dinitrophenol presents a distinct positional isomer with differential physicochemical and formulation properties that warrant specific consideration in research and industrial procurement.

Why 4-Cyclohexyl-2,6-dinitrophenol Cannot Be Substituted by Generic Dinitrophenols in Technical Applications


The assumption that all dinitrophenols are functionally interchangeable is contradicted by well-documented structure-activity relationships within this class. The position of the cyclohexyl substituent relative to the hydroxyl and nitro groups critically determines both physicochemical behavior and formulation flexibility. For instance, the ortho-isomer Dinex (2-cyclohexyl-4,6-dinitrophenol) exhibits high acute mammalian toxicity (rat oral LD50: 65 mg/kg) , whereas the para-isomer (4-cyclohexyl-2,6-dinitrophenol) presents distinct opportunities for toxicity modulation through salt formation—a differentiation route unavailable to less configurable analogs. Furthermore, lipophilicity differences arising from positional isomerism directly influence membrane partitioning and biological activity profiles, as established in quantitative structure-activity studies of alkyl dinitrophenols [1]. Generic substitution therefore risks both performance failure and unintended toxicological outcomes.

Quantitative Comparative Evidence: 4-Cyclohexyl-2,6-dinitrophenol vs. Structural Analogs


Formulation-Dependent Phytotoxicity Modulation: Salt Formation of 4-Cyclohexyl-2,6-dinitrophenol

The phytocidal effect of dinitro-ortho-cyclohexylphenol can be diminished by use of its dicyclohexylamine salt without impairing its insecticidal or acaricidal properties [1]. This formulation strategy applies directly to 4-cyclohexyl-2,6-dinitrophenol, whose cyclohexylamine salt forms an orange-yellow crystalline material with a melting point of 218-219°C and aqueous solubility at 25°C [2]. In contrast, unmodified Dinex (the ortho-isomer) exhibits significant phytotoxicity that restricts its application scope, and alternative dinitrophenols such as DNOC lack the structural compatibility with amine salts that enables this toxicity-activity decoupling .

Agrochemical formulation Phytotoxicity Dinitrophenol salts Acaricide development

Positional Isomer Differentiation: 4-Cyclohexyl vs. 2-Cyclohexyl Substitution

4-Cyclohexyl-2,6-dinitrophenol (para-isomer) exhibits a boiling point of 331.1°C at 760 mmHg and density of 1.381 g/cm³ , compared to its ortho-isomer Dinex (2-cyclohexyl-4,6-dinitrophenol, CAS 131-89-5) which shows a boiling point of 320.9±42.0°C at 760 mmHg and density of 1.4±0.1 g/cm³ [1]. Dinex has a predicted pKa of 4.08±0.38 and water solubility of 15 mg/L at 25°C , while Dinex is 2.5 times more potent in killing snails than Dinoseb [2]. The para-substitution pattern alters electronic distribution across the aromatic ring, potentially affecting both uncoupling potency and metabolic stability relative to the ortho-isomer configuration.

Positional isomerism Dinitrophenol chemistry Physicochemical properties Acaricide comparison

Lipophilicity Differentiation: Enhanced Membrane Partitioning Potential

4-Cyclohexyl-2,6-dinitrophenol exhibits a calculated LogP (XLogP) value of 4.3 [1], indicating substantial lipophilicity that facilitates membrane permeation—a critical attribute for uncoupling activity. By comparison, the unsubstituted parent compound 2,4-dinitrophenol (DNP) has a significantly lower LogP of approximately 1.5-1.7 [2]. This lipophilicity differential aligns with established structure-activity relationships in alkyl dinitrophenols, where increased alkyl chain length and bulk enhance protonophoric activity. Notably, 4-octyl-2,6-dinitrophenol displayed protonophoric activity at concentrations approximately one order of magnitude lower than parent DNP [3], suggesting that the cyclohexyl substitution in 4-cyclohexyl-2,6-dinitrophenol confers enhanced membrane-interactive properties compared to smaller alkyl substituents.

Lipophilicity Membrane permeability Uncoupling activity QSAR

Chemical Stability Profile Under Recommended Storage Conditions

According to SDS documentation aligned with the Globally Harmonized System (GHS) Sixth Revised Edition, 4-cyclohexyl-2,6-dinitrophenol is stable under recommended storage conditions . This contrasts with the behavior of certain dinitrophenol derivatives such as Dinoseb, which is classified as dangerously explosive when not water-wet and functions as a powerful oxidizing agent [1]. The stability differential is structurally attributable to the cyclohexyl substitution pattern, which may reduce oxidative sensitivity relative to sec-butyl substituted analogs. However, the compound shares class-level incompatibilities with all aromatic nitro compounds, including vigorous reactions with reducing agents (hydrides, sulfides, nitrides) and potential detonation in the presence of strong bases such as sodium hydroxide or potassium hydroxide [2].

Chemical stability Storage conditions Handling safety Procurement logistics

Insecticidal Potency Benchmarking Against Lead Arsenate

Within the dinitro-cyclohexylphenol class, calcium 2,4-dinitro-6-cyclohexyl phenate has been identified as the most toxic substance tested in comparative stomach poison assays, demonstrating 4.4 times greater toxicity than lead arsenate against corn earworm (Helicoverpa zea) and 17 times greater toxicity against armyworm (Mythimna unipuncta) [1]. This potency benchmark is directly relevant to 4-cyclohexyl-2,6-dinitrophenol given the shared cyclohexyl-substituted dinitrophenol core structure, with the primary variable being the counterion (free phenol vs. calcium salt). The dinitro-cyclohexylphenols as a class exhibit substantially enhanced insecticidal activity compared to inorganic arsenical standards, a finding that positions 4-cyclohexyl-2,6-dinitrophenol within a high-potency structural cohort [2].

Insecticide potency Stomach poison Agricultural pest control Comparative toxicology

Solubility Profile: Organic Solvent Compatibility and Aqueous Limitations

4-Cyclohexyl-2,6-dinitrophenol exhibits preferential solubility in organic solvents such as dichloromethane and ethanol relative to water, a behavior attributable to the hydrophobic cyclohexyl moiety and the polar nitro and hydroxyl functional groups that create a balanced amphiphilic character [1]. This solubility profile contrasts with more water-soluble dinitrophenol derivatives, such as the sodium or potassium salts of DNP, and aligns more closely with the ortho-isomer Dinex, which shows very slight water solubility and solubility in benzene and DMF [2]. The compound's calculated LogP of 4.3 [3] quantitatively supports this limited aqueous solubility, with vapor pressure measured at 8.3×10⁻⁵ mmHg at 25°C .

Solubility Formulation science Organic solvents Dichloromethane Ethanol

Validated Application Scenarios for 4-Cyclohexyl-2,6-dinitrophenol Based on Quantitative Evidence


Acaricide and Insecticide Formulation Development with Reduced Phytotoxicity

Based on the demonstrated ability of dinitro-cyclohexylphenol amine salts to retain insecticidal and acaricidal efficacy while reducing phytocidal effects [1], 4-cyclohexyl-2,6-dinitrophenol is a rational candidate for developing agricultural pest control formulations where crop safety is paramount. The cyclohexylamine salt form (melting point 218-219°C, water-soluble at 25°C) offers a well-characterized formulation pathway [2], enabling applications on sensitive crops that would otherwise sustain damage from free phenol treatments. This scenario leverages the compound's structural compatibility with amine salt formation—a differentiation that generic dinitrophenols cannot match.

Mitochondrial Uncoupling Research Requiring Enhanced Membrane Permeability

With a calculated XLogP of 4.3 [3]—substantially higher than the parent 2,4-dinitrophenol (LogP ~1.5-1.7)—4-cyclohexyl-2,6-dinitrophenol provides enhanced membrane permeability for mitochondrial uncoupling studies. Structure-activity relationships in alkyl dinitrophenols indicate that increased lipophilicity correlates with protonophoric activity at lower concentrations, as demonstrated by 4-octyl-2,6-dinitrophenol's approximately 10-fold greater potency compared to DNP [4]. This property makes the compound suitable for metabolic research applications where efficient mitochondrial membrane interaction is required at reduced molar concentrations.

Comparative Positional Isomer Studies in Dinitrophenol Toxicology

The distinct physicochemical properties of 4-cyclohexyl-2,6-dinitrophenol (boiling point 331.1°C, density 1.381 g/cm³) compared to its ortho-isomer Dinex (boiling point 320.9±42.0°C, density 1.4±0.1 g/cm³, pKa 4.08±0.38) [5] enable controlled comparative toxicology and structure-activity investigations. Researchers can systematically evaluate how the para-substitution pattern alters electronic distribution, uncoupling efficiency, and metabolic fate relative to the ortho-isomer configuration—a study design that requires authentic positional isomer material rather than generic dinitrophenol substitutes.

Analytical Reference Standard for Environmental Monitoring of Dinitrophenol Pesticides

Given the historical use of dinitro-cyclohexylphenols as pesticides and the documented environmental persistence concerns of this class, 4-cyclohexyl-2,6-dinitrophenol serves as a critical analytical reference standard. The compound's characterized vapor pressure (8.3×10⁻⁵ mmHg at 25°C) and organic solvent solubility profile (dichloromethane, ethanol) [6] inform extraction and detection method development. Procurement of the authentic positional isomer is essential for accurate quantification in environmental samples, as isomer misidentification would compromise regulatory compliance and exposure assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexyl-2,6-dinitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.